3-((2-Bromobenzyl)(methyl)amino)propanamide
Description
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
3-[(2-bromophenyl)methyl-methylamino]propanamide |
InChI |
InChI=1S/C11H15BrN2O/c1-14(7-6-11(13)15)8-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3,(H2,13,15) |
InChI Key |
MUUHBGHVBAJHCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC(=O)N)CC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Bromobenzyl)(methyl)amino)propanamide typically involves the reaction of 2-bromobenzylamine with methylamine and a suitable acylating agent. One common method is to react 2-bromobenzylamine with methylamine in the presence of a base, followed by acylation with a propanoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((2-Bromobenzyl)(methyl)amino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as thiols or amines replace the bromine atom to form new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thiols, amines, polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Primary or secondary amines.
Substitution: Thiol or amine-substituted derivatives.
Scientific Research Applications
3-((2-Bromobenzyl)(methyl)amino)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-((2-Bromobenzyl)(methyl)amino)propanamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the amide group play crucial roles in binding to active sites of enzymes, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Halogen Effects : Bromine in the target compound increases molecular weight and lipophilicity (logP) compared to chlorine () or fluorine (). This may enhance membrane permeability but reduce solubility .
Pharmacokinetic and Physicochemical Properties
- Solubility : The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogues like the fluorobenzyl derivative in .
- Metabolic Stability : Bromine’s electron-withdrawing effect may reduce oxidative metabolism compared to methyl or methoxy groups in other propanamides .
Biological Activity
3-((2-Bromobenzyl)(methyl)amino)propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrN\O
- Molecular Weight : Approximately 257.13 g/mol
- Functional Groups : The compound features a bromobenzyl moiety and a methylamino group attached to a propanamide backbone, which contributes to its biological activity through various mechanisms.
Mechanisms of Biological Activity
The biological activity of 3-((2-Bromobenzyl)(methyl)amino)propanamide is primarily attributed to the presence of the amino group and the bromobenzyl moiety. These functional groups enable interactions with various biological targets, including:
- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : It can bind to receptors, potentially influencing neurotransmission and cellular signaling pathways.
- Inflammation Pathways : Its structural characteristics suggest possible roles in modulating inflammatory responses.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the anticancer properties of various propanamide derivatives, including 3-((2-Bromobenzyl)(methyl)amino)propanamide. The compound was tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines using MTT assays. Results indicated that it exhibited significant cytotoxicity, particularly against the U-87 cell line, suggesting its potential as an anticancer agent .
-
Neurotransmission Modulation :
- Research into the structure-activity relationship (SAR) of similar compounds revealed that modifications in the bromobenzyl position could enhance binding affinity to neurotransmitter receptors. This indicates that 3-((2-Bromobenzyl)(methyl)amino)propanamide might influence neurotransmission pathways, potentially offering therapeutic benefits for neurological disorders .
-
Inflammatory Response :
- Preliminary studies suggested that compounds with similar structures could modulate inflammatory cytokine production. While specific data on 3-((2-Bromobenzyl)(methyl)amino)propanamide is limited, its chemical structure implies potential anti-inflammatory properties .
Comparative Biological Activity
The following table summarizes the biological activities of 3-((2-Bromobenzyl)(methyl)amino)propanamide compared to related compounds:
| Compound Name | Anticancer Activity (IC) | Neurotransmitter Interaction | Anti-inflammatory Potential |
|---|---|---|---|
| 3-((2-Bromobenzyl)(methyl)amino)propanamide | Significant (U-87: IC<10 µM) | Moderate | Potential |
| 4-Methoxyphenyl propanamide | Moderate | High | Confirmed |
| 4-Bromophenyl propanamide | High | Low | Possible |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-((2-Bromobenzyl)(methyl)amino)propanamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with brominated precursors (e.g., 2-bromobenzyl chloride) and methylamine derivatives. Use nucleophilic substitution or reductive amination for coupling the bromobenzyl and methylamino groups .
- Step 2 : Optimize solvent choice (e.g., dichloromethane) and catalysts (e.g., triethylamine) to enhance yield and purity, as demonstrated in analogous amide syntheses .
- Step 3 : Employ continuous flow reactors or automated systems for scalable production, ensuring consistent purity (>95%) .
Q. Which spectroscopic and chromatographic methods are suitable for characterizing this compound?
- Methodological Answer :
- NMR : Use H/C NMR to confirm the bromobenzyl and methylamino substituents. Compare with published spectra of structurally similar brominated amides .
- HPLC-MS : Determine purity (>98%) and molecular weight (calculated: 270.2 g/mol) using reverse-phase HPLC coupled with mass spectrometry .
- X-ray Crystallography : For structural confirmation, grow single crystals in tert-butyl-containing solvents, as seen in related brominated propanamides .
Q. What safety protocols are critical when handling brominated aromatic compounds during synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods to minimize inhalation of volatile brominated intermediates.
- PPE : Wear nitrile gloves and lab coats to prevent skin contact, as brominated compounds can exhibit uncharacterized toxicity .
- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How can factorial design optimize synthesis parameters for this compound?
- Methodological Answer :
- Factor Selection : Vary temperature (25–60°C), solvent polarity (dichloromethane vs. THF), and catalyst concentration (1–5 mol%) .
- Response Variables : Monitor yield, purity (HPLC), and reaction time.
- Statistical Analysis : Use a 2 factorial design to identify interactions between factors. For example, higher catalyst loads may reduce reaction time but increase impurities .
Q. What computational strategies predict the reactivity and stability of 3-((2-Bromobenzyl)(methyl)amino)propanamide?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model the compound’s electronic structure and identify reactive sites (e.g., bromine’s electrophilic nature) .
- Reaction Path Search : Apply tools like GRRM to explore potential degradation pathways or byproduct formation under acidic/alkaline conditions .
- Machine Learning : Train models on brominated amide datasets to predict optimal reaction conditions .
Q. How does the 2-bromobenzyl group influence the compound’s biological activity compared to non-brominated analogs?
- Methodological Answer :
- SAR Studies : Synthesize analogs (e.g., 2-chloro or unsubstituted benzyl) and compare enzyme inhibition (IC) in assays targeting kinases or proteases .
- LogP Analysis : Measure partition coefficients to assess bromine’s impact on membrane permeability (predicted LogP: ~2.18) .
- Crystallographic Data : Compare binding modes in enzyme active sites using X-ray structures of related inhibitors .
Q. What challenges arise in crystallizing this compound for structural analysis, and how can they be mitigated?
- Methodological Answer :
- Solvent Screening : Test tert-butyl-containing solvents (e.g., tert-butanol) to enhance crystal packing, as shown for 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide .
- Temperature Gradients : Use slow evaporation at 4°C to promote nucleation.
- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize the bromobenzyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
